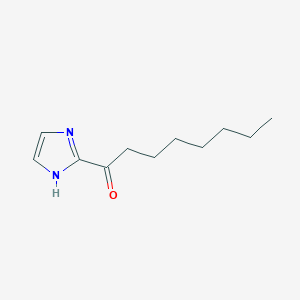![molecular formula C9H10Br2 B14543384 9,9-Dibromobicyclo[6.1.0]nona-3,5-diene CAS No. 61832-84-6](/img/structure/B14543384.png)
9,9-Dibromobicyclo[6.1.0]nona-3,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dibromobicyclo[6.1.0]nona-3,5-diene is an organic compound with the molecular formula C9H12Br2. It is a bicyclic compound featuring a nine-membered ring with two bromine atoms attached at the 9th position. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic synthesis and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dibromobicyclo[6.1.0]nona-3,5-diene typically involves the bromination of cyclooctadiene followed by cyclopropanation. One common method includes the following steps :
Bromination: Cyclooctadiene is treated with bromine to form a dibromocyclooctane intermediate.
Cyclopropanation: The intermediate undergoes cyclopropanation using ethyl diazoacetate, resulting in the formation of the bicyclic structure.
Dehydrobromination: The final step involves dehydrobromination using a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
9,9-Dibromobicyclo[6.1.0]nona-3,5-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Cycloaddition Reactions: The diene structure allows for cycloaddition reactions with dienophiles.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Cycloaddition: Reactions are typically carried out with dienophiles like maleic anhydride under thermal or catalytic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted bicyclic compounds, while reduction reactions produce different reduced forms of the original compound.
Scientific Research Applications
9,9-Dibromobicyclo[6.1.0]nona-3,5-diene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds.
Chemical Biology: It is used in studies involving the modification of biological molecules.
Mechanism of Action
The mechanism of action of 9,9-Dibromobicyclo[6.1.0]nona-3,5-diene involves its reactivity due to the strained bicyclic structure and the presence of bromine atoms. The compound can undergo various reactions, such as nucleophilic substitution and cycloaddition, which are facilitated by the electron-withdrawing effect of the bromine atoms and the ring strain.
Comparison with Similar Compounds
Similar Compounds
9,9-Dibromobicyclo[6.1.0]nonane: Similar in structure but lacks the diene functionality.
Bicyclo[6.1.0]nona-3,5-diene: Similar structure without bromine atoms.
9,9-Dichlorobicyclo[6.1.0]nona-3,5-diene: Similar structure with chlorine atoms instead of bromine.
Uniqueness
9,9-Dibromobicyclo[6.1.0]nona-3,5-diene is unique due to the presence of both the diene functionality and the bromine atoms, which impart distinct reactivity and make it a versatile intermediate in organic synthesis.
Properties
CAS No. |
61832-84-6 |
|---|---|
Molecular Formula |
C9H10Br2 |
Molecular Weight |
277.98 g/mol |
IUPAC Name |
9,9-dibromobicyclo[6.1.0]nona-3,5-diene |
InChI |
InChI=1S/C9H10Br2/c10-9(11)7-5-3-1-2-4-6-8(7)9/h1-4,7-8H,5-6H2 |
InChI Key |
TXDIUWAYRKXWSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CCC2C1C2(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


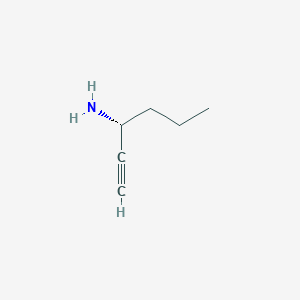
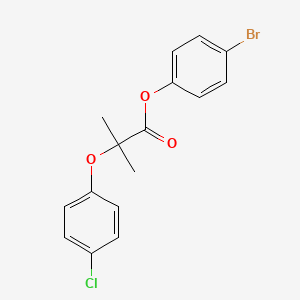
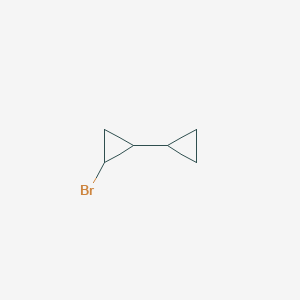
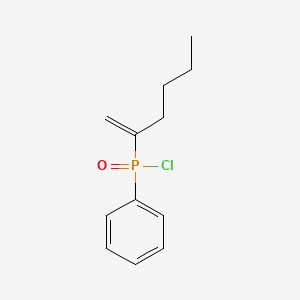
![N,N'-[Propane-1,3-diylbis(sulfanediylethane-2,1-diyl)]di(undec-10-enamide)](/img/structure/B14543332.png)
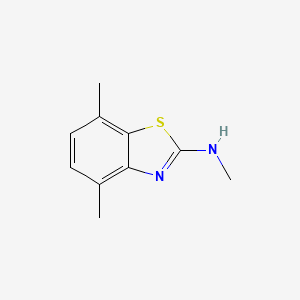
![4-[Methoxy(diphenyl)methyl]phenol](/img/structure/B14543343.png)
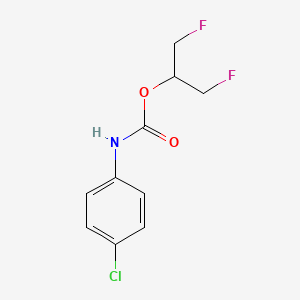
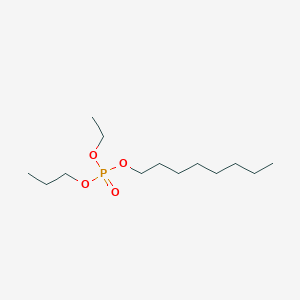
![5-Methyl-2,3-diphenyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14543353.png)
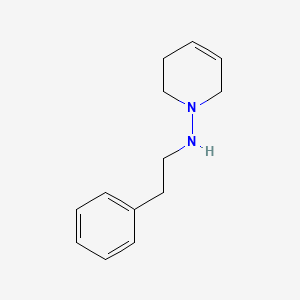
![Dimethyl [(diethylsulfamoyl)methyl]phosphonate](/img/structure/B14543373.png)
![4-[(Chlorocarbonyl)sulfanyl]phenyl methyl carbonate](/img/structure/B14543377.png)
